3-[2-(Dibutylamino)ethyl]-1-(4-ethoxyphenyl)urea
Overview
Description
N-[2-(dibutylamino)ethyl]-N’-(4-ethoxyphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a dibutylamino group attached to an ethyl chain, which is further connected to an ethoxyphenyl group through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dibutylamino)ethyl]-N’-(4-ethoxyphenyl)urea typically involves the reaction of 2-(dibutylamino)ethylamine with 4-ethoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dibutylamino)ethyl]-N’-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dibutylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(dibutylamino)ethyl]-N’-(4-ethoxyphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(dibutylamino)ethyl]-N’-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets. The dibutylamino group can interact with biological receptors or enzymes, leading to inhibition or activation of certain pathways. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
N-[2-(dibutylamino)ethyl]-N’-(4-methoxyphenyl)urea: Similar structure but with a methoxy group instead of an ethoxy group.
N-[2-(diethylamino)ethyl]-N’-(4-ethoxyphenyl)urea: Similar structure but with diethylamino instead of dibutylamino.
Uniqueness
N-[2-(dibutylamino)ethyl]-N’-(4-ethoxyphenyl)urea is unique due to the presence of both dibutylamino and ethoxyphenyl groups, which confer specific chemical and biological properties. These structural features may result in distinct reactivity and interactions compared to similar compounds.
Properties
IUPAC Name |
1-[2-(dibutylamino)ethyl]-3-(4-ethoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O2/c1-4-7-14-22(15-8-5-2)16-13-20-19(23)21-17-9-11-18(12-10-17)24-6-3/h9-12H,4-8,13-16H2,1-3H3,(H2,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYVEPKNYWZIKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCNC(=O)NC1=CC=C(C=C1)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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